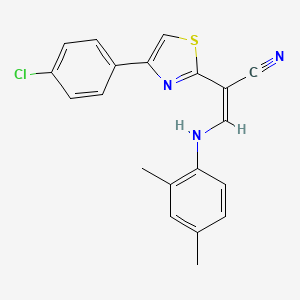

![molecular formula C26H26N6O3S B2843753 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-1-phenylethanone CAS No. 1015860-53-3](/img/structure/B2843753.png)

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

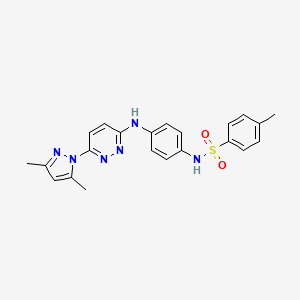

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyrazole ring, a triazoloquinazolin ring, and a phenylethanone group. These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .

Scientific Research Applications

Synthesis and Antibacterial Activity

A variety of pyrazoline and pyrazole derivatives, including compounds similar to the one , have been synthesized and studied for their antibacterial and antifungal activities. For instance, a study by Hassan (2013) focused on synthesizing new 2-pyrazoline derivatives and assessing their microbial activity against organisms like E. coli and S. aureus. The compounds showed notable performance, indicating their potential in antimicrobial applications (Hassan, 2013).

Antiviral and Antitumoral Properties

Research has also explored the potential of triazoloquinazolin derivatives in antiviral and antitumoral applications. A study by Jilloju et al. (2021) synthesized a series of such compounds and evaluated their activity against viruses and tumors. The study revealed that structural variations in these compounds could be tuned for specific antiviral or antitumoral properties, with some showing inhibition of tubulin polymerization, a crucial mechanism in cancer therapy (Jilloju et al., 2021).

Synthetic Pathways and Chemical Reactions

The synthesis and reactions of triazoloquinazolin derivatives are key aspects of their research applications. Studies have developed novel synthetic routes and investigated the mechanisms of various chemical reactions involving these compounds. For example, a study by Ledenyova et al. (2018) examined the reaction mechanism of pyrazolo-triazine-carboxylates with thiourea, providing insights into the chemical behavior and potential synthesis pathways of similar compounds (Ledenyova et al., 2018).

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial in the development of these compounds for therapeutic uses. Research such as that by Mabkhot et al. (2016), which synthesized new heterocycles incorporating thiophene and evaluated their antimicrobial activities, helps in identifying the structural features necessary for desired biological effects (Mabkhot et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been reported to show potent anti-tubercular activity againstMycobacterium tuberculosis strain .

Biochemical Pathways

Similar compounds have been found to interfere with the metabolic pathways of certain bacteria, leading to their death .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O3S/c1-16-12-17(2)31(29-16)11-10-24-28-25-19-13-22(34-3)23(35-4)14-20(19)27-26(32(25)30-24)36-15-21(33)18-8-6-5-7-9-18/h5-9,12-14H,10-11,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZXNZDBVOZUHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)C5=CC=CC=C5)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)

![2,5-dichloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2843677.png)

![N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2843680.png)

methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)

![(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine](/img/structure/B2843689.png)

![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)